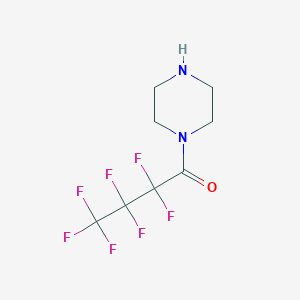![molecular formula C14H14N2O3 B14141399 2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)
2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-2-phenylacetohydrazide and 5-methylfurfural. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazone derivatives.
科学研究应用
2-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer properties.
Industry: Potential use as a corrosion inhibitor for metals in acidic environments.
作用机制
The mechanism of action of 2-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. It can also bind to proteins, inhibiting their activity and inducing apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
相似化合物的比较
Similar Compounds
2-hydroxy-N’-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone: Known for its anticancer and antimicrobial properties.
2-hydroxy-N’-[(2-hydroxy-5-methoxyphenyl)methylidene]-amino}nicotinic acid: Exhibits antimicrobial activity and potential use in treating bacterial infections.
Uniqueness
2-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of the furan ring and the phenylacetohydrazide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
2-hydroxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C14H14N2O3/c1-10-7-8-12(19-10)9-15-16-14(18)13(17)11-5-3-2-4-6-11/h2-9,13,17H,1H3,(H,16,18)/b15-9+ |
InChI 键 |
OYUIHRPPJIPMRO-OQLLNIDSSA-N |
手性 SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C(C2=CC=CC=C2)O |
规范 SMILES |
CC1=CC=C(O1)C=NNC(=O)C(C2=CC=CC=C2)O |
溶解度 |
32.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


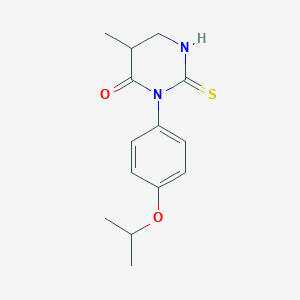
![2-[(4-butoxyphenyl)methyl]butanedioic Acid](/img/structure/B14141318.png)

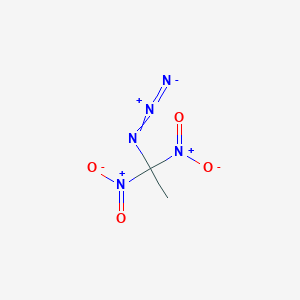
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine](/img/structure/B14141331.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide](/img/structure/B14141332.png)

![(E)-4-[(2S,4S,6R,11R,12S,16S,18R)-4-[(E)-3-carboxybut-2-enyl]-3,7,15,19-tetraoxo-11,22-dipentyl-5,10,17,21-tetraoxaheptacyclo[11.7.2.02,8.02,12.04,6.014,20.016,18]docosa-8,14(20)-dien-16-yl]-2-methylbut-2-enoic acid](/img/structure/B14141346.png)
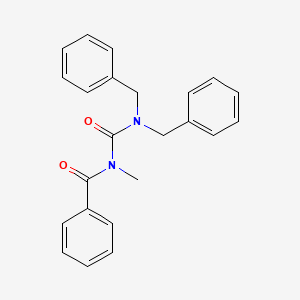
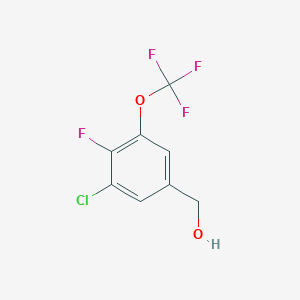
![5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14141360.png)

